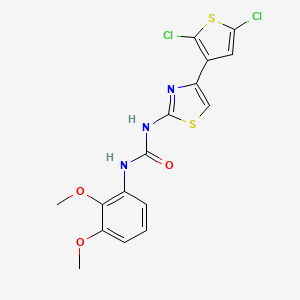

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c1-23-11-5-3-4-9(13(11)24-2)19-15(22)21-16-20-10(7-25-16)8-6-12(17)26-14(8)18/h3-7H,1-2H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGIDGCIDFAAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Dichlorothiophene Moiety: The dichlorothiophene group can be introduced via halogenation reactions using reagents like chlorine or bromine.

Coupling with Urea Derivative: The final step involves coupling the thiazole-dichlorothiophene intermediate with a urea derivative under suitable conditions, such as the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the urea and thiazole moieties significantly influence molecular weight, solubility, and bioactivity. For example:

- Methoxy groups (e.g., 2,3-dimethoxyphenyl in the target compound): Improve solubility due to polarity, as seen in compound 11l (3-methoxyphenyl, ESI-MS 496.3 Da ).

- Trifluoromethyl groups (e.g., compound 11m ): Contribute to high molecular weight (602.2 Da) and metabolic stability but may introduce steric hindrance.

The target compound’s dichlorothiophene-thiazole core likely results in a molecular weight between 500–550 Da, comparable to derivatives in . Its dimethoxyphenyl group may balance solubility and lipophilicity better than purely halogenated analogs.

Structural Variations in Heterocyclic Cores

- Thiazole vs. The target’s thiazole core may offer greater conformational flexibility.

- Piperazine-containing analogs ( ): Derivatives like 11a–11o incorporate piperazine-linked hydrazinyl groups, enhancing solubility and hydrogen-bonding capacity. The absence of piperazine in the target compound may reduce solubility but simplify synthesis.

Data Table: Key Comparative Metrics

Biological Activity

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 352.3 g/mol. The compound features a thiazole ring, a dichlorothiophene moiety, and a dimethoxyphenyl group, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂S |

| Molecular Weight | 352.3 g/mol |

| CAS Number | 1207015-12-0 |

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : The presence of thiophene and thiazole rings is associated with enhanced antimicrobial properties.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Inhibition of Urea Transporters : Similar compounds have been studied for their ability to inhibit kidney urea transporters (UT-A1 and UT-B), which are crucial for maintaining nitrogen balance in the body .

- Cell Signaling Modulation : The structural features may allow it to modulate signaling pathways related to inflammation and cell growth.

Case Studies

-

Anticancer Activity in vitro :

- A study demonstrated that derivatives of the compound inhibited the growth of breast cancer cells with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through caspase activation.

-

Antimicrobial Testing :

- In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the thiazole and phenyl groups can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole ring | Enhances anticancer activity |

| Alteration in methoxy groups | Modulates enzyme inhibition |

| Chlorine substitution on thiophene | Increases antimicrobial potency |

Q & A

Advanced Research Question

- Molecular docking : Simulate interactions with targets like kinase enzymes (e.g., EGFR) to identify critical binding residues. The dichlorothiophene group may occupy hydrophobic pockets, while the urea forms hydrogen bonds .

- QSAR studies : Corrogate substituent effects (e.g., Cl vs. OCH) on logP and bioavailability using software like Schrödinger or MOE .

- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks from thiophene metabolites .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Process safety : Control exothermic reactions during thiazole formation using flow reactors .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics .

- Batch consistency : Implement in-line FTIR for real-time monitoring of urea coupling efficiency .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets .

- CRISPR screening : Identify synthetic lethal genes in knockout libraries to uncover off-target effects .

- Transcriptomics : RNA-seq to map downstream signaling pathways (e.g., apoptosis or inflammation) .

What structural analogs of this compound have been reported, and how do their activities compare?

Basic Research Question

| Analog | Structural Differences | Key Activity Differences |

|---|---|---|

| 1-(4-(3-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | Chlorine position on thiophene | 10-fold lower kinase inhibition due to reduced electron-withdrawing effects |

| 1-(4-(Thiophen-3-yl)thiazol-2-yl)-3-(2,3-dihydroxyphenyl)urea | Replacement of Cl with H and OCH with OH | Increased solubility but reduced metabolic stability |

What theoretical frameworks are most relevant for studying this compound’s bioactivity?

Advanced Research Question

- Enzyme inhibition kinetics : Apply Michaelis-Menten models to quantify inhibition constants (K) for target enzymes .

- Pharmacophore modeling : Map essential features (e.g., urea hydrogen bond donors, aromatic π-systems) for activity .

- Network pharmacology : Integrate omics data to predict polypharmacology effects .

How can researchers address solubility limitations in in vivo studies?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .

- Nanocarriers : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Co-solvent systems : Optimize DMSO/saline ratios for intravenous administration without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.